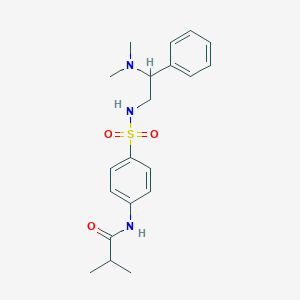

N-(4-(N-(2-(dimethylamino)-2-phenylethyl)sulfamoyl)phenyl)isobutyramide

Description

Properties

IUPAC Name |

N-[4-[[2-(dimethylamino)-2-phenylethyl]sulfamoyl]phenyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3S/c1-15(2)20(24)22-17-10-12-18(13-11-17)27(25,26)21-14-19(23(3)4)16-8-6-5-7-9-16/h5-13,15,19,21H,14H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQICLNTQYGTEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(dimethylamino)-2-phenylethyl)sulfamoyl)phenyl)isobutyramide involves multiple steps:

Step 1: Formation of Dimethylamino-Phenylethyl Group

Reacting dimethylamine with phenylethyl bromide under basic conditions.

Solvent: Anhydrous ethanol.

Temperature: 0-5°C to room temperature.

Step 2: Sulfonamide Formation

Condensation of the dimethylamino-phenylethyl compound with p-aminobenzenesulfonyl chloride.

Solvent: Dichloromethane.

Temperature: Room temperature to reflux conditions.

Catalyst: Pyridine.

Step 3: Isobutyramide Formation

Coupling the resulting sulfonamide with isobutyryl chloride.

Solvent: Tetrahydrofuran (THF).

Base: Triethylamine.

Industrial Production Methods

For industrial-scale production, these reactions are optimized in terms of yield and purity using advanced techniques:

Continuous flow reactors for improved reaction control.

High-performance liquid chromatography (HPLC) for purification.

Automation of reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

Oxidation Reactions

Converts the amine group into an amine oxide using hydrogen peroxide.

Reduction Reactions

Reduces the sulfonamide group to a sulfone under reducing conditions, typically using sodium borohydride.

Substitution Reactions

Nucleophilic substitution reactions at the dimethylamino group, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acid or base catalysts depending on the reaction type.

Major Products

Amine oxides, sulfones, and substituted derivatives are major products, with potential for varied applications.

Scientific Research Applications

N-(4-(N-(2-(dimethylamino)-2-phenylethyl)sulfamoyl)phenyl)isobutyramide has found extensive use in:

Chemistry: As an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical compounds.

Biology: In studying enzyme inhibition and protein binding due to its specific interaction capabilities.

Medicine: Potential therapeutic applications for its amine and sulfonamide groups, which show activity against certain bacteria and enzymes.

Industry: Used in the development of materials with unique properties, including polymers and resins.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets:

Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.

Pathways Involved: Enzyme inhibition, receptor modulation, and binding interactions that alter biological function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s structural analogues fall into three categories based on the provided evidence:

Key Comparisons:

- The target’s sulfamoyl group offers hydrogen-bonding capability and metabolic stability, whereas 3-chloro-N-phenyl-phthalimide’s phthalimide core is rigid and electron-deficient, favoring polymerization .

- Applications diverge: phthalimides are used in high-performance polymers, while sulfamoyl derivatives are more common in pharmaceuticals.

Substituent Effects (): The target’s dimethylamino-phenethyl group may enhance solubility and membrane permeability compared to CF compounds’ heterocyclic substituents (e.g., isoxazole, thiazole). Heterocycles in CF2–CF4 could improve target specificity (e.g., binding to bacterial enzymes) but may reduce oral bioavailability due to higher polarity .

Amide Complexity (): Compounds m, n, o feature stereochemically complex amides with multiple aromatic and hydroxyl groups, likely designed for high-affinity biological targets (e.g., proteases).

Physicochemical and Pharmacokinetic Inferences

- Solubility: The dimethylamino group in the target compound may improve water solubility relative to ’s hydrophobic phthalimide.

- Metabolic Stability: Sulfamoyl groups are generally resistant to hydrolysis, contrasting with ’s labile tetrahydropyrimidinone moiety.

- Synthetic Accessibility: The target’s lack of stereocenters simplifies synthesis compared to ’s compounds, which require chiral resolution.

Q & A

Q. What are the recommended synthetic routes for N-(4-(N-(2-(dimethylamino)-2-phenylethyl)sulfamoyl)phenyl)isobutyramide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves:

Sulfamoyl Group Formation : Reacting 2-(dimethylamino)-2-phenylethylamine with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) to form the sulfamoyl intermediate.

Amide Coupling : Introducing the isobutyramide group via carbodiimide-mediated coupling (e.g., EDC/HOBt) with 4-aminophenylisobutyric acid.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Purity is confirmed via HPLC (>95%) and NMR spectroscopy .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify the presence of the dimethylamino group (δ ~2.2–2.4 ppm for N(CH₃)₂), aromatic protons (δ ~6.8–7.6 ppm), and amide protons (δ ~8.0–8.5 ppm).

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (amide C=O), and ~1150 cm⁻¹ (sulfonamide S=O).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the primary biological targets hypothesized for this compound based on its structural features?

Methodological Answer: The compound’s structural motifs suggest interactions with:

- Dopamine Receptors : The dimethylamino-phenylethyl group resembles dopamine D2 receptor ligands, as seen in analogous sulfonamide derivatives .

- Enzymes with Sulfonamide Affinity : Carbonic anhydrases or kinases, validated via molecular docking simulations and competitive binding assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems for this compound?

Methodological Answer: Contradictions may arise from assay-specific conditions (e.g., pH, cofactors). Strategies include:

Orthogonal Assays : Compare results from enzyme inhibition assays (e.g., fluorescence-based) with cellular viability assays (e.g., MTT).

Control Experiments : Test the compound’s stability under assay conditions (e.g., HPLC monitoring for degradation).

Target Validation : Use CRISPR knockouts or siRNA silencing to confirm on-target effects in cellular models .

Q. What strategies are effective in improving the compound’s solubility for in vivo studies?

Methodological Answer:

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility.

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the amide or sulfonamide positions.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .

Q. How can computational modeling guide the optimization of this compound’s selectivity for dopamine receptors?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Simulate binding to D2 vs. D3 receptor subtypes to identify key residue interactions (e.g., Asp114 in D2).

Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs with modified alkylamine chains.

Pharmacophore Mapping : Align structural features with known selective ligands (e.g., aripiprazole) to prioritize synthetic targets .

Q. What analytical methods are recommended for detecting metabolic byproducts in preclinical studies?

Methodological Answer:

- LC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to separate metabolites.

- Radiolabeling : Synthesize the compound with ¹⁴C at the phenyl ring to track hepatic metabolites via scintillation counting.

- Enzymatic Incubations : Incubate with liver microsomes (human/rodent) and identify Phase I/II metabolites using high-resolution MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.